

3-(2-Ethylhexyl)thiophene CAS number and physical properties

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Compound of Interest

Compound Name: 3-(2-Ethylhexyl)thiophene

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An In-depth Technical Guide to 3-(2-Ethylhexyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(2-Ethylhexyl)thiophene**, a key building block in the development of advanced organic electronic materials. This document details its chemical identity, physical properties, synthesis protocols, and its role in the formation of conductive polymers.

Chemical Identity and Properties

3-(2-Ethylhexyl)thiophene is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The addition of a branched 2-ethylhexyl alkyl chain at the 3-position significantly enhances its solubility in common organic solvents, a crucial property for its application in solution-processable organic electronics.^[1]

CAS Number: 121134-38-1^[2]

Physical Properties

A summary of the key physical and chemical properties of **3-(2-Ethylhexyl)thiophene** is presented in the table below for easy reference.

Property	Value
Molecular Formula	C ₁₂ H ₂₀ S
Molecular Weight	196.35 g/mol [1]
Appearance	Colorless to almost colorless clear liquid
Density	0.915 g/mL at 25 °C[1]
Boiling Point	150-152 °C at 7.5 Torr[1]
Refractive Index	n/D 1.494
Flash Point	> 110 °C[1]

Synthesis of 3-(2-Ethylhexyl)thiophene

The synthesis of **3-(2-Ethylhexyl)thiophene** can be effectively achieved through a Kumada cross-coupling reaction. This method involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, and is highly effective for forming carbon-carbon bonds.[3]

Experimental Protocol: Nickel-Catalyzed Kumada Coupling

This protocol describes the synthesis of **3-(2-Ethylhexyl)thiophene** from 3-bromothiophene and 2-ethylhexylmagnesium bromide.

Materials:

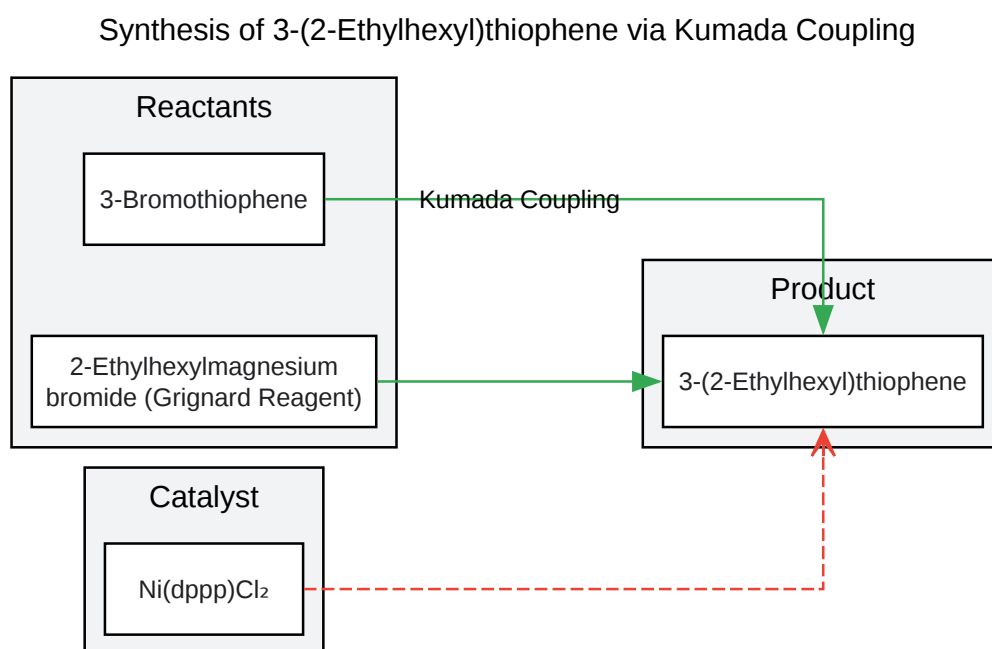
- 3-Bromothiophene
- 2-Ethylhexyl bromide
- Magnesium turnings
- [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) [Ni(dppp)Cl₂]
- Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

- Preparation of the Grignard Reagent (2-Ethylhexylmagnesium bromide):
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Add a solution of 2-ethylhexyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings.
 - The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.
 - After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Kumada Coupling Reaction:
 - In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-bromothiophene in anhydrous diethyl ether.
 - Add a catalytic amount of Ni(dppp)Cl_2 to the 3-bromothiophene solution.
 - Cool the mixture in an ice bath.
 - Slowly add the prepared 2-ethylhexylmagnesium bromide solution to the 3-bromothiophene solution with stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Work-up and Purification:
 - The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield **3-(2-Ethylhexyl)thiophene**.

Synthetic Pathway Diagram



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Caption: Synthetic pathway for **3-(2-Ethylhexyl)thiophene**.

Polymerization of 3-(2-Ethylhexyl)thiophene

3-(2-Ethylhexyl)thiophene is a crucial monomer for the synthesis of the conductive polymer poly(**3-(2-ethylhexyl)thiophene**) (P3EHT). P3EHT is a semiconducting polymer with significant applications in organic electronics, including organic field-effect transistors (OFETs).

and organic photovoltaics (OPVs).[4] The branched ethylhexyl side chain provides excellent solubility in common organic solvents, making it suitable for solution-based device fabrication.
[4]

Several cross-coupling polymerization methods are employed for the synthesis of P3EHT from its monomer, with Grignard Metathesis (GRIM) polymerization being a widely used method for producing regioregular polymers.[4]

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of 2-bromo-3-(2-ethylhexyl)thiophene

This protocol is adapted from the general procedure for GRIM polymerization of 3-alkylthiophenes.

Monomer Synthesis: 2,5-dibromo-3-(2-ethylhexyl)thiophene

- To a solution of **3-(2-ethylhexyl)thiophene** in a mixture of chloroform and acetic acid (7:3 ratio) at 0 °C, add N-bromosuccinimide (NBS) portion-wise.
- Stir the reaction mixture in the dark at room temperature for 4 hours.
- Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
- Extract the product with diethyl ether, wash the organic layer, and dry over anhydrous magnesium sulfate.
- Purify the crude product by silica gel column chromatography.[4]

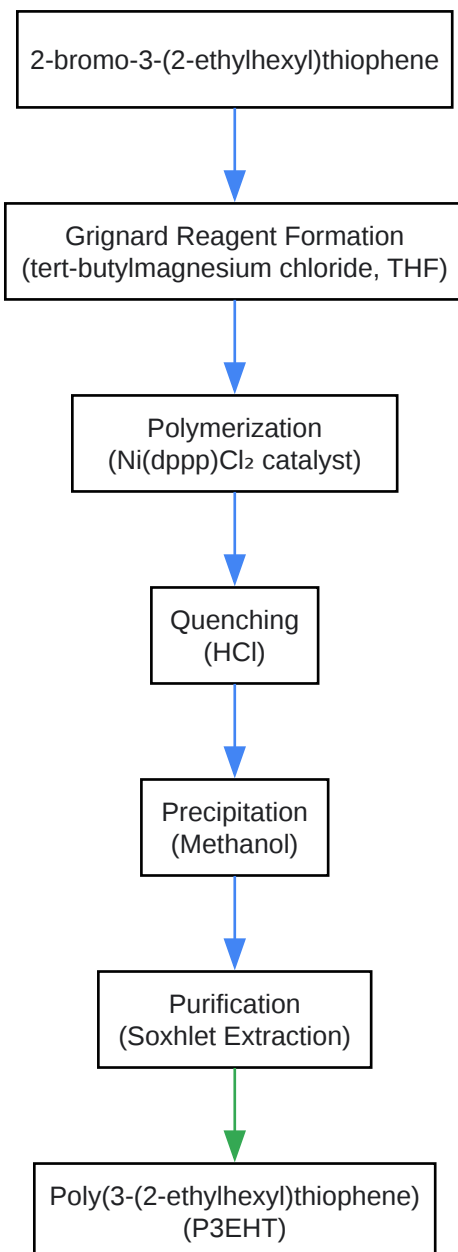
Polymerization Procedure:

- Under an inert atmosphere, dissolve 2,5-dibromo-3-(2-ethylhexyl)thiophene in anhydrous THF.
- To this solution, add tert-butylmagnesium chloride dropwise at room temperature and then gently reflux for 2 hours to form the Grignard reagent.
- After cooling to room temperature, add a catalytic amount of Ni(dppp)Cl₂.

- The reaction mixture is stirred for a designated time to achieve the desired polymer chain length.
- The polymerization is quenched by adding a 5N aqueous solution of hydrochloric acid.
- The polymer is precipitated by pouring the reaction mixture into cold methanol.
- The polymer is collected by filtration and purified by Soxhlet extraction.

Polymerization Workflow Diagram

GRIM Polymerization of 2-bromo-3-(2-ethylhexyl)thiophene



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